2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone
Description
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Properties
IUPAC Name |
(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29NO3/c1-34(2)25-17-15-23(16-18-25)9-7-13-29-31(24-10-5-4-6-11-24)28-12-8-14-30(32(28)33(29)35)37-27-21-19-26(36-3)20-22-27/h4-22,31H,1-3H3/b9-7+,29-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGWFQPCJYQVHS-ZMBVXGBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone (CAS No. 337921-51-4) is a complex organic molecule with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, pharmacological effects, and potential applications.
Chemical Structure and Properties
This compound possesses a unique structural framework characterized by a conjugated system that includes:
- A dimethylamino group
- A phenyl group
- An indene moiety
The molecular formula is with a molecular weight of approximately 487.59 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 646.8 ± 55.0 °C (Predicted) |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) |
| pKa | 5.19 ± 0.24 (Predicted) |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
A study highlighted that the compound effectively inhibited the growth of MCF-7 (breast cancer) cells with an IC50 value in the micromolar range, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogenic microorganisms. It was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial therapies .
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the dimethylamino group enhanced the anticancer activity significantly, with some derivatives achieving IC50 values lower than those of conventional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Candida albicans. The study revealed that certain derivatives had MIC values lower than those of fluconazole, indicating their potential as antifungal agents .
Pharmacokinetic Studies
Pharmacokinetic evaluation using computational methods revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. Predictions suggest high lipid solubility and good gastrointestinal absorption, which are critical for oral bioavailability.
The drug-likeness characteristics were assessed using Lipinski's rule of five, confirming that the compound meets the criteria for potential oral bioavailability .
Scientific Research Applications
The compound features a complex indanone structure with multiple functional groups that may contribute to its reactivity and interaction with biological systems. The presence of the dimethylamino group suggests possible applications in pharmacology due to its ability to influence the compound's lipophilicity and biological activity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethylamino-substituted compounds have shown promising results in inhibiting cell proliferation in MCF-7 breast cancer cells and K562 chronic myelogenous leukemia cells, suggesting potential for further development as anticancer agents .
- Structure-Activity Relationship Studies : The structural complexity of this compound allows for detailed studies into how modifications can enhance or reduce biological activity. Such studies are crucial for the design of new therapeutic agents with improved efficacy and reduced side effects.
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can be used in:
- Condensation Reactions : The dimethylamino group can participate in various chemical reactions, facilitating the formation of new carbon-carbon bonds.
- Synthesis of Novel Derivatives : Researchers can modify the phenyl rings or the indanone core to create derivatives with tailored properties for specific applications.
Material Science
Due to its unique electronic properties, this compound may find applications in:
- Organic Light Emitting Diodes (OLEDs) : The electronic characteristics of compounds containing dimethylamino groups may contribute to their effectiveness in optoelectronic devices.
- Photovoltaics : Investigating the light absorption properties of this compound could lead to advancements in solar energy conversion technologies.
Anticancer Activity Evaluation
A study evaluating the anticancer properties of structurally related compounds reported that certain derivatives demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Synthesis Methodology
A recent synthesis protocol highlighted the use of this compound as a precursor for creating more complex molecular architectures through multi-step organic reactions. The methodology involved alkylation and condensation techniques that successfully yielded high-purity products suitable for biological testing .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone in a laboratory setting?
- Methodology : The compound's synthesis likely involves multi-step organic reactions, such as condensation or Friedel-Crafts alkylation, given its structural complexity. A similar dimethylamino-substituted compound was synthesized via propenylidene group formation using a fluorescent labeling approach . Key steps include:
- Purification via column chromatography or recrystallization.
- Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC.
- Characterization via -NMR and -NMR to confirm substituent positions and stereochemistry.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Combine analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% recommended for biological assays) .
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography for definitive structural elucidation, as demonstrated for analogous compounds with propenylidene moieties .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Work in a fume hood to avoid inhalation of fine particulates.
- Refer to safety data sheets (SDS) for dimethylamino- and methoxyphenyl-containing analogs, which highlight risks of skin/eye irritation and recommend emergency procedures .
Advanced Research Questions
Q. How can the compound’s fluorescence properties be leveraged in enzyme activity assays?
- Experimental Design :
- Fluorogenic Labeling : The compound’s conjugated system may act as a fluorophore. A structurally related furanone derivative was used to label collagen for detecting mammalian collagenase activity via fluorescence quenching .
- Assay Optimization :
- Test excitation/emission wavelengths (e.g., 360 nm/460 nm).
- Validate specificity using enzyme inhibitors or knockout models.
Q. What experimental strategies address discrepancies in reported biological activity data for this compound?
- Data Contradiction Analysis :
- Replication : Ensure consistent synthesis protocols to rule out batch variability.
- Assay Conditions : Compare buffer pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based assays).
- Target Validation : Use CRISPR/Cas9 or siRNA to confirm target engagement in biological systems.
Q. How does the compound’s stability vary under different environmental conditions (e.g., light, pH)?
- Stability Studies :
- Photodegradation : Expose to UV/visible light and quantify degradation via HPLC .
- pH Sensitivity : Incubate in buffers (pH 3–10) and monitor structural changes using -NMR.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds.
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding to proteins with known crystal structures.
- MD Simulations : Simulate ligand-protein dynamics over 100+ nanoseconds to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., methoxyphenoxy vs. dimethylamino groups) on activity .
Experimental Design & Data Analysis
Q. What statistical models are appropriate for dose-response studies involving this compound?
- Recommendations :
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, as seen in split-plot experimental designs for phenolic compounds .
Q. How can researchers optimize synthetic yields while minimizing byproduct formation?
- Process Chemistry :
- DoE (Design of Experiments) : Vary reaction temperature, catalyst loading, and solvent polarity.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
